molecular formula C12H14FNO2 B13320870 Methyl (S)-3-fluoro-4-(pyrrolidin-2-yl)benzoate

Methyl (S)-3-fluoro-4-(pyrrolidin-2-yl)benzoate

Cat. No.: B13320870
M. Wt: 223.24 g/mol
InChI Key: ZFGSLADBVVAFHE-NSHDSACASA-N
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Description

Methyl (S)-3-fluoro-4-(pyrrolidin-2-yl)benzoate is a compound that features a pyrrolidine ring, a benzoate ester, and a fluorine atom. The presence of the pyrrolidine ring is significant in medicinal chemistry due to its ability to interact with biological targets, making it a valuable scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring . The fluorine atom can be introduced via electrophilic fluorination, and the ester group is typically formed through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-fluoro-4-(pyrrolidin-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl (S)-3-fluoro-4-(pyrrolidin-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (S)-3-fluoro-4-(pyrrolidin-2-yl)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can bind to enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and metabolic stability, making it a potent bioactive molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (S)-3-fluoro-4-(pyrrolidin-2-yl)benzoate is unique due to the combination of the pyrrolidine ring and the fluorine atom, which together enhance its biological activity and stability. This makes it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

methyl 3-fluoro-4-[(2S)-pyrrolidin-2-yl]benzoate

InChI

InChI=1S/C12H14FNO2/c1-16-12(15)8-4-5-9(10(13)7-8)11-3-2-6-14-11/h4-5,7,11,14H,2-3,6H2,1H3/t11-/m0/s1

InChI Key

ZFGSLADBVVAFHE-NSHDSACASA-N

Isomeric SMILES

COC(=O)C1=CC(=C(C=C1)[C@@H]2CCCN2)F

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2CCCN2)F

Origin of Product

United States

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